molecular formula C16H14N2O3 B2429731 (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one CAS No. 339017-18-4

(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one

Cat. No.: B2429731
CAS No.: 339017-18-4
M. Wt: 282.299
InChI Key: PEBIEQXFVVAELW-WJDWOHSUSA-N
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Description

(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one is an organic compound that belongs to the class of enones It features a conjugated system with a nitrophenyl group and a phenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one typically involves the condensation of 3-nitroaniline with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes an aldol condensation to yield the desired enone.

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of microreactor technology can enhance the efficiency and scalability of the synthesis.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the enone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This dual reactivity contributes to its biological and chemical activities.

Comparison with Similar Compounds

    (3E)-4-[(3-aminophenyl)amino]-3-phenylbut-3-en-2-one: Similar structure but with an amino group instead of a nitro group.

    (3E)-4-[(4-nitrophenyl)amino]-3-phenylbut-3-en-2-one: Similar structure but with the nitro group in a different position.

    (3E)-4-[(3-nitrophenyl)amino]-3-(4-methylphenyl)but-3-en-2-one: Similar structure but with a methyl group on the phenyl ring.

Uniqueness: The presence of the nitrophenyl group in (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one imparts unique electronic and steric properties, making it distinct from its analogs

Properties

IUPAC Name

(E)-4-(3-nitroanilino)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-12(19)16(13-6-3-2-4-7-13)11-17-14-8-5-9-15(10-14)18(20)21/h2-11,17H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBIEQXFVVAELW-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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